Flazin
Overview
Description
Flazin is a β-carboline-derived alkaloid found in various foods, particularly in fermented products. It is known for its bioactive properties, including antioxidant, antimicrobial, and neuroprotective effects . The compound has garnered interest due to its potential health benefits and its presence in the human diet.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flazin can be synthesized through the reaction of L-tryptophan with carbohydrates such as 3-deoxyglucosone, fructose, and glucose under acidic conditions and heating (70-110°C) . The formation mechanism involves the creation of intermediates like 3,4-dihydro-β-carboline-3-carboxylic acid, followed by oxidation, dehydration, and cyclization to form the furan moiety .
Industrial Production Methods
Industrial production of this compound typically involves the chemical synthesis route mentioned above, with optimization for large-scale production. The process includes precise control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Flazin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Flazin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study β-carboline chemistry and its derivatives.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating metabolic diseases, diabetes, and neurodegenerative disorders
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.
Mechanism of Action
Flazin exerts its effects through various mechanisms:
Antioxidant Activity: This compound activates the Keap1-Nrf2 pathway, leading to the expression of antioxidant enzymes like NQO1 and GSTP.
Lipid Metabolism Regulation: This compound promotes lipolysis and inhibits lipogenesis, thereby regulating lipid droplet size and content.
Protein Glycation Inhibition: This compound inhibits non-enzymatic protein glycation and scavenges peroxynitrite anions, which is beneficial in managing diabetes and neuronal disorders.
Comparison with Similar Compounds
Flazin is compared with other β-carboline alkaloids and antioxidant compounds:
Perlolyrine: A decarboxylated derivative of this compound with similar antioxidant properties but higher cytotoxicity.
Chlorogenic Acid and Curcumin: Both are well-known antioxidants, but this compound shows higher capacity to activate the Keap1-Nrf2 system and lower cytotoxicity.
Similar Compounds
- Perlolyrine
- Harmine
- Harmaline
- Chlorogenic Acid
- Curcumin
This compound stands out due to its unique combination of low cytotoxicity and high antioxidant activity, making it a promising compound for further research and application .
Properties
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBWYUYKHHILLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142890 | |
Record name | Flazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100041-05-2 | |
Record name | Flazin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100041-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flazin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100041052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 233 °C | |
Record name | Flazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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